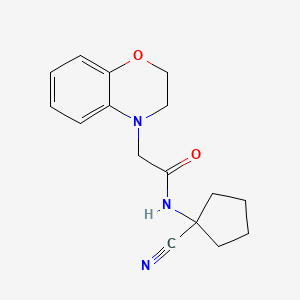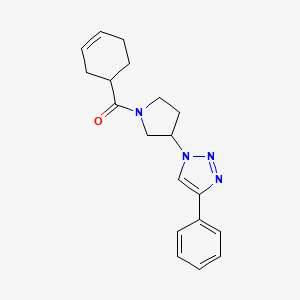
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxalamide family and is known for its unique properties that make it suitable for use in various research applications.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of inflammatory cytokines, which are responsible for causing inflammation and pain.
Biochemical and Physiological Effects:
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. It has also been found to have low toxicity, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments include its potent antitumor activity, anti-inflammatory and analgesic properties, and low toxicity. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the research and development of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One of the future directions is to investigate its potential as a drug for the treatment of cancer, inflammation, and pain. Another future direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, which will help in the development of new drugs.
Synthesis Methods
The synthesis of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves a series of chemical reactions. The starting materials for the synthesis are 3-methoxybenzylamine and 3-(2-oxopyrrolidin-1-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide as the final product.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to have potent antitumor activity against various cancer cell lines. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-17-8-2-5-14(11-17)13-21-19(25)20(26)22-15-6-3-7-16(12-15)23-10-4-9-18(23)24/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLTXOOEIYZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)
![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)



![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)